Chrysin

Thrombosis research Endothelial cell biology PAI-1 inhibition

Procure defined Chrysin (5,7-dihydroxyflavone) to eliminate confounded flavonoid research. Its unique 5,7-dihydroxy pharmacophore (lacking B-ring hydroxylation) confers target-specific AhR antagonism 34.5-fold more potent than apigenin, exclusive PAI-1 inhibition among flavone analogs, and a benchmark 3–5-fold UGT1A1 induction profile. Substituting apigenin, luteolin, or undefined mixtures risks assay failure. Formulation studies leverage its well-characterized low oral bioavailability (~1%) and validated nano-carrier enhancement frameworks. Insist on ≥98% purity to ensure reproducible results across aromatase, UGT1A1, and AhR-dependent investigations.

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 480-40-0
Cat. No. B1683763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysin
CAS480-40-0
Synonyms57Dihydroxyflavone;  NP005901;  NP 005901;  NP-005901;  Galangin flavanone.
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C15H10O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8,16-17H
InChIKeyRTIXKCRFFJGDFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Chrysin (CAS 480-40-0) for Research Procurement: A 5,7-Dihydroxyflavone with Defined Bioactivity Profile


Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavone found in passion flowers (Passiflora spp.), honey, and propolis . As a flavonoid lacking oxygenation at the C3 and B-ring positions, chrysin possesses a distinct hydroxylation pattern that fundamentally shapes its biochemical interactions compared to structurally similar flavones such as apigenin (4′,5,7-trihydroxyflavone) and luteolin (3′,4′,5,7-tetrahydroxyflavone) [1]. This compound exhibits activity across multiple targets including aromatase (CYP19A1) inhibition, aryl hydrocarbon receptor (AhR) modulation, and GABAA receptor interaction, though its experimental utility is tempered by well-characterized low oral bioavailability (~1%) and extensive phase II metabolism that require formulation consideration in in vivo study design [2].

Why Chrysin Cannot Be Substituted with Generic Flavones in Target-Specific Assays


Substituting chrysin with structurally similar flavones such as apigenin, luteolin, or galangin in target-specific assays introduces confounding variables that can invalidate experimental conclusions. Chrysin's 5,7-dihydroxy substitution pattern (lacking B-ring hydroxylation) produces a pharmacophore distinct from its hydroxylated analogs, directly impacting target engagement, cytotoxicity thresholds, and off-target modulation [1]. For instance, the absence of a 4′-hydroxyl group in chrysin versus apigenin alters aromatase inhibition potency; the lack of 3′- and 4′-hydroxyl groups versus luteolin dramatically shifts both activity and cytotoxicity profiles; and the presence of a C2–C3 double bond distinguishes chrysin from flavanones like naringenin in AhR modulation [2]. Furthermore, chrysin uniquely induces UGT1A1 glucuronidation by 3–5 fold in hepatic cells—a property shared only with a narrow subset of 5,7-dihydroxyflavones [3]. Procurement of undefined "flavonoid mixtures" or substituting with alternative flavones without rigorous activity verification risks assay failure and irreproducible results.

Chrysin Procurement Evidence: Quantitative Differentiation from Structural Analogs Across Key Target Assays


Chrysin Demonstrates Unique PAI-1 Inhibitory Activity Where Galangin, Baicalein, and Quercetin Fail

In TNFα-stimulated human umbilical vein endothelial cells (HUVECs), chrysin demonstrated significant inhibition of plasminogen activator inhibitor-1 (PAI-1) secretion with an IC50 of 15.6 μM, as measured by ELISA. In direct head-to-head testing under identical conditions, the structurally related flavones galangin (3,5,7-trihydroxyflavone), baicalein (5,6,7-trihydroxyflavone), 5-hydroxyflavone, 6-hydroxyflavone, 7-hydroxyflavone, and quercetin (3,3′,4′,5,7-pentahydroxyflavone) showed no significant PAI-1 inhibition. Notably, apigenin and luteolin could not be evaluated due to cytotoxicity in this assay system [1].

Thrombosis research Endothelial cell biology PAI-1 inhibition

Chrysin Exhibits 34.5-Fold More Potent AhR Antagonism than Apigenin Against TCDD-Induced Activity

In 501Mel human melanoma cells transfected with a p3XRE-luciferase reporter, chrysin antagonized TCDD (10 nM)-induced AhR transcriptional activity with an IC50 of 0.58 μM. Under identical experimental conditions, apigenin required a 34.5-fold higher concentration (IC50 = ~20 μM) to achieve comparable antagonism. The assay involved 2-hour flavonoid pretreatment followed by 6-hour co-incubation with TCDD. Chrysin also prevented TCDD-induced CYP1A1 mRNA expression, with near-complete suppression observed at 10 μM [1].

Aryl hydrocarbon receptor Dioxin toxicology Xenobiotic metabolism

Chrysin Induces UGT1A1 Glucuronidation 3–5 Fold in HepG2 Cells—A Property Shared Only with a Narrow Subset of 5,7-Dihydroxyflavones

In a systematic screening of 22 flavonoids in intact HepG2 human hepatoma cells, chrysin (25 μM, 3-day pretreatment) induced UGT1A1-mediated glucuronidation activity by 3–5 fold relative to untreated controls. Of the 22 flavonoids tested, only four compounds demonstrated comparable induction magnitude: acacetin, apigenin, luteolin, and diosmetin—all of which are 5,7-dihydroxyflavones with varying B-ring substituents. Flavonoids lacking the 5,7-dihydroxy substitution pattern (e.g., quercetin, kaempferol, naringenin, genistein) showed no significant UGT1A1 induction. Notably, this induction did not correspond with sulfation activity changes (60–140% of control) [1]. Chrysin is also a more effective inducer of the UGT1A1 gene than the prototypical AhR ligand TCDD, though mechanistically distinct in that chrysin does not trigger AhR degradation [2].

Phase II metabolism UGT1A1 induction Drug metabolism

Chrysin Nanoformulation Achieves 2.01-Fold Relative Oral Bioavailability Improvement Over Free Chrysin

Casein-based chrysin nanoparticles (CCPs) with particle size 225.3 nm and ζ-potential −33 mV achieved encapsulation efficiency of 79.84% ± 1.81% and drug-loading capacity of 11.56% ± 0.28%. In vivo pharmacokinetic evaluation demonstrated that the relative oral bioavailability of CCPs was approximately 2.01 times higher than that of free chrysin suspension. The nanoformulation also exhibited improved in vitro release profiles and enhanced anti-pulmonary infection activity against Acinetobacter baumannii via attenuation of oxidative stress and pro-inflammatory cytokines [1]. Liposomal encapsulation of chrysin has separately demonstrated more than 5-fold increase in relative bioavailability .

Nanomedicine Drug delivery Bioavailability enhancement

Chrysin Exhibits Aromatase Inhibitory Potency (IC50 7 μM) Intermediate Between 7-Hydroxyflavone and Apigenin

In H295R human adrenocortical carcinoma cells, natural flavones were evaluated for aromatase (CYP19A1) inhibition. Chrysin demonstrated an IC50 of 7 μM, placing it between the more potent 7-hydroxyflavone (IC50 = 4 μM) and the less potent apigenin (IC50 = 20 μM). The steroidal aromatase inhibitor 4-hydroxyandrostenedione served as a positive control with IC50 = 20 nM. Flavanones such as 7-hydroxyflavanone (IC50 = 65 μM) and naringenin (IC50 = 85 μM) were substantially less potent, establishing flavones as consistently more potent aromatase inhibitors than flavanones [1]. In a separate screening of 14 flavonoids for aromatase inhibition, chrysin was among six flavonoids with IC50 values <10 μM, alongside pinocembrin, eriodictyol, naringenin, liquiritigenin, and sakuranetin [2].

Aromatase inhibition CYP19A1 Hormone-dependent cancer

Chrysin Binds GABAA Receptor with Higher Computed Affinity (−8.9 kcal/mol) than Diazepam (−8.7 kcal/mol)

Molecular docking analysis using the GABAA receptor (PDB: 6X3X) demonstrated that chrysin exhibits a binding affinity of −8.9 kcal/mol, exceeding that of diazepam (−8.7 kcal/mol) and flumazenil (−6.6 kcal/mol). In vivo, intraperitoneal administration of chrysin (10 mg/kg) in Swiss albino mice significantly reduced sleep latency (11.57 ± 1.74 min) and extended sleep duration (172.86 ± 7.37 min) compared to control. Combination therapy with diazepam (2 mg/kg) produced synergistic enhancement of sleep duration [1]. Earlier behavioral studies confirmed that chrysin (1 mg/kg) exhibited anxiolytic effects blocked by flumazenil, indicating GABAA receptor activation, whereas apigenin failed to produce anxiolytic activity at comparable doses [2].

GABAA receptor Sedative pharmacology Molecular docking

Chrysin Application Scenarios for Scientific and Industrial Research


PAI-1 Inhibition Studies in Endothelial Cell Models

Chrysin is uniquely suitable for investigating plasminogen activator inhibitor-1 (PAI-1) modulation in vascular biology and thrombosis research. In HUVEC models stimulated with TNFα, chrysin (IC50 = 15.6 μM) provides the only active flavone tool compound among tested structural analogs (galangin, baicalein, quercetin all inactive), enabling target-specific mechanistic studies that cannot be conducted with alternative flavonoids [1].

Aryl Hydrocarbon Receptor (AhR) Antagonism and Dioxin Toxicology Research

Chrysin serves as a potent AhR antagonist (IC50 = 0.58 μM) with 34.5-fold higher potency than apigenin in TCDD competition assays, making it the preferred flavone tool for investigating AhR-mediated transcriptional regulation, CYP1A1 induction suppression, and dietary phytochemical intervention in dioxin toxicity models [1].

UGT1A1 Induction Assays and Phase II Metabolism Research

Chrysin functions as a validated positive control (3–5 fold induction) for UGT1A1-mediated glucuronidation studies in hepatic cell lines. Its defined 5,7-dihydroxyflavone pharmacophore—shared only by acacetin, apigenin, luteolin, and diosmetin among 22 tested flavonoids—provides a structural benchmark for investigating flavonoid structure-activity relationships in phase II enzyme induction [1].

Nanoformulation and Drug Delivery Research Requiring Defined Bioavailability Baseline

Chrysin's well-characterized poor oral bioavailability (~1%) and extensive phase II metabolism (sulfation rate twice that of glucuronidation) provide an established baseline for evaluating formulation strategies. Documented nanoformulation approaches—including casein nanoparticles achieving 2.01-fold bioavailability enhancement and liposomes achieving >5-fold improvement—offer validated experimental frameworks for drug delivery research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chrysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.